N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a benzothiazole-thiazole hybrid compound featuring a sulfonyl-linked 4-methylpiperidine moiety. Key structural elements include:
- Benzothiazole core: Commonly associated with kinase inhibition and antimicrobial activity.
- Thiazole linker: Enhances π-π stacking interactions in biological targets.
- 4-((4-Methylpiperidin-1-yl)sulfonyl)benzamide: The sulfonyl group improves solubility, while the 4-methylpiperidine substituent may influence steric and electronic properties .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S3/c1-15-10-12-27(13-11-15)33(29,30)17-8-6-16(7-9-17)21(28)26-23-25-19(14-31-23)22-24-18-4-2-3-5-20(18)32-22/h2-9,14-15H,10-13H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQHKVIAITXHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and neuroprotective applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the coupling of various thiazole and benzothiazole derivatives. The general synthetic route includes:
- Starting Materials : Benzothiazole derivatives and sulfonamides.
- Reaction Conditions : Commonly employed reagents include coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and solvents such as DMF (dimethylformamide).
- Purification : Final products are purified using techniques like chromatography.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds containing benzothiazole moieties exhibit significant anti-inflammatory and analgesic activities. For instance, a study highlighted that derivatives similar to this compound showed promising results as COX-2 inhibitors, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| S-4 | 10.5 | COX-2 Inhibition |
| S-5 | 12.3 | Analgesic Activity |
Neuroprotective Effects
In addition to its anti-inflammatory properties, this compound has shown potential neuroprotective effects. A study demonstrated that compounds with similar structures could inhibit nitric oxide synthases (NOS), which are implicated in neurodegenerative disorders . The selectivity of these compounds for neuronal NOS (nNOS) suggests a mechanism for protecting against neurotoxicity.
| Compound | nNOS Inhibition (%) | eNOS Inhibition (%) | iNOS Inhibition (%) |
|---|---|---|---|
| Compound 18 | 66.73 ± 1.51 | 28.70 ± 1.39 | 13.26 ± 1.01 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- COX Enzymes : The compound inhibits cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
- Nitric Oxide Synthases : It selectively inhibits nNOS, contributing to its neuroprotective effects by reducing oxidative stress in neuronal tissues.
Case Studies
Several studies have evaluated the efficacy of benzothiazole derivatives in vivo:
- Analgesic Activity : In rat models, compounds structurally related to this compound demonstrated significant pain relief comparable to traditional NSAIDs .
- Neuroprotection : In models of Parkinson's disease, similar compounds improved motor functions and increased dopamine levels while decreasing glutamate toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives reported in the evidence, focusing on substituents, synthesis yields, physical properties, and biological activities.
Key Structural and Functional Differences:
Piperidine vs. Piperazine: The 4-methylpiperidine in the target compound may reduce basicity compared to piperazine derivatives, altering pharmacokinetics .
Core Heterocycles :
- The benzothiazole-thiazole core is distinct from benzothiazole-phenyl (4–12) or pyridinylthiazole (7b) scaffolds, possibly influencing binding modes in enzyme pockets .
Synthesis Efficiency :
- Yields for analogous compounds range from 55% (11) to 85% (4g). The target compound’s synthesis would likely require optimization of coupling reagents (e.g., EDCI/HOBt as in 7b) .
Propargyloxy derivatives (7) are used in click chemistry, whereas bromo-substituted analogs (11) may serve as intermediates for Suzuki couplings .
Research Findings and Trends
- Enzyme Inhibition : Benzothiazole derivatives with sulfonamide groups (e.g., 4g) exhibit inhibitory activity against enzymes like BACE1, a target in Alzheimer’s disease .
- Multitarget Design : Piperidine-sulfonyl derivatives (e.g., 4–12) demonstrate balanced affinity for pain-related targets, a strategy applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
